molecular formula C18H27NO4 B196125 17-Hydroxy Capsaicin CAS No. 69173-71-3

17-Hydroxy Capsaicin

Cat. No.: B196125
CAS No.: 69173-71-3
M. Wt: 321.4 g/mol
InChI Key: OCVIWAFGWPJVGZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxy Capsaicin is a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heatThis compound is one of the metabolites formed during the metabolism of capsaicin in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin typically involves the hydroxylation of capsaicin. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th position of the capsaicin molecule .

Industrial Production Methods: Industrial production of this compound can be carried out using continuous flow synthesis techniques. This method is more efficient and environmentally friendly compared to traditional batch synthesis. The process involves three main steps: the formation of benzaldehyde oximes, reduction of oximes, and N-acylation of benzylamines with carboxylic acids .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy Capsaicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17-Hydroxy Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated ion channel that is activated by capsaicinoids, leading to the influx of calcium ions into the cell. This activation results in the sensation of heat and pain, as well as the release of various neurotransmitters and inflammatory mediators . Additionally, this compound has been shown to modulate other signaling pathways, including those involved in apoptosis and cell proliferation .

Comparison with Similar Compounds

    Capsaicin: The primary capsaicinoid responsible for the heat in chili peppers.

    Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl group.

    Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.

    Homocapsaicin: Similar to capsaicin but with an additional methylene group.

    Homodihydrocapsaicin: Similar to dihydrocapsaicin but with an additional methylene group.

Properties

IUPAC Name

(E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVIWAFGWPJVGZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616088
Record name (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69173-71-3
Record name (6E)-9-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069173713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6E)-9-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9NWV4Z8X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-Hydroxy Capsaicin
Reactant of Route 2
Reactant of Route 2
17-Hydroxy Capsaicin
Reactant of Route 3
Reactant of Route 3
17-Hydroxy Capsaicin
Reactant of Route 4
17-Hydroxy Capsaicin
Reactant of Route 5
17-Hydroxy Capsaicin
Reactant of Route 6
Reactant of Route 6
17-Hydroxy Capsaicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.